4-Chloro-2-methoxymethylpyridine
Description
4-Chloro-2-methoxymethylpyridine is a pyridine derivative with a chlorine atom at position 4 and a methoxymethyl (-CH2OCH3) group at position 2. The methoxymethyl group enhances solubility compared to simpler alkyl substituents, while the chloro group directs electrophilic substitution reactions .
Properties
CAS No. |
315493-76-6 |
|---|---|
Molecular Formula |
C7H8ClNO |
Molecular Weight |
157.60 g/mol |
IUPAC Name |
4-chloro-2-(methoxymethyl)pyridine |
InChI |
InChI=1S/C7H8ClNO/c1-10-5-7-4-6(8)2-3-9-7/h2-4H,5H2,1H3 |
InChI Key |
ADAZNLUNVUZMCC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC=CC(=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Positioning and Functional Group Variations
The following table summarizes key structural and theoretical properties of 4-Chloro-2-methoxymethylpyridine and its analogs:
Key Observations
Substituent Effects on Reactivity :
- Chlorine at position 4 deactivates the pyridine ring, directing further substitutions to positions 2 or 6. The methoxymethyl group at position 2 provides steric bulk and moderate electron donation, altering reaction pathways compared to methyl or methoxy groups .
- In 4-Chloro-3-methoxy-2-methylpyridine , the methyl group at position 2 increases hydrophobicity, making it more suitable for lipid-rich environments in agrochemical formulations .
Impact on Physical Properties: Halogen substituents (e.g., iodine in 5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine) significantly increase molecular weight and may improve binding affinity in drug-receptor interactions . Hydroxyl groups (e.g., in (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol) enhance water solubility, critical for bioavailability in pharmaceutical applications .
Biological and Industrial Relevance :
- Sulfur-containing analogs like 2-Chloro-5-({[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-pyridine exhibit antimicrobial and antitumor activities due to their ability to disrupt enzymatic processes .
- Dimethoxymethyl groups (e.g., in 5-Chloro-3-(dimethoxymethyl)-4-iodo-2-methoxypyridine ) offer stability under acidic conditions, advantageous in synthetic intermediates .
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